Butyl 5-oxopyrrolidine-2-carboxylate, also known as tert-butyl 5-oxopyrrolidine-2-carboxylate, is an organic compound characterized by the molecular formula . It belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles. This compound is recognized for its stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry. It has applications in enzyme inhibition studies and the development of pharmaceutical agents targeting neurological disorders .
The synthesis of butyl 5-oxopyrrolidine-2-carboxylate can be achieved through various methods. A common synthetic route involves the reaction of tert-butyl 2-pyrrolidone-5-carboxylate with an oxidizing agent to introduce the oxo group at the 5-position. This reaction typically utilizes dichloromethane as a solvent and manganese dioxide as a catalyst .
The synthetic process generally includes the following steps:
Butyl 5-oxopyrrolidine-2-carboxylate features a pyrrolidine ring substituted with a carboxylate group and an oxo group at specific positions. The molecular structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)C1CCC(=O)N1
. The InChI Key for this compound is QXGSPAGZWRTTOT-UHFFFAOYNA-N
.
Butyl 5-oxopyrrolidine-2-carboxylate is involved in several chemical reactions, including:
Butyl 5-oxopyrrolidine-2-carboxylate exhibits its biological activity through interactions with enzymes and receptors. Its mechanism involves:
Relevant data from studies indicate that this compound may cause eye and respiratory irritation, highlighting the need for careful handling during experiments .
Butyl 5-oxopyrrolidine-2-carboxylate has significant applications across various scientific fields:
The chiral integrity of 5-oxopyrrolidine-2-carboxylates is paramount for their biological efficacy, particularly in pharmaceutical applications. The (S)-enantiomer of tert-butyl 5-oxopyrrolidine-2-carboxylate (CAS 35418-16-7) is synthesized via Schotten-Baumann reactions that employ tert-butanol and chiral (S)-pyroglutamic acid precursors under anhydrous conditions [2]. Key to maintaining enantiopurity (>98% ee) is the use of non-racemizing conditions at low temperatures (0–5°C), preventing epimerization at the C2 stereocenter. Alternative routes include enzymatic resolution using lipases, though the tert-butyl ester's steric bulk necessitates optimized hydrolase selection [2] [3]. Recent advances leverage organocatalysts like cinchona alkaloids for asymmetric Michael additions, constructing the pyrrolidinone ring with high diastereoselectivity (dr >20:1). Challenges persist in scaling enantioselective syntheses due to the lability of the tert-butoxycarbonyl group under acidic conditions, requiring precisely controlled deprotection steps [2].
Esterification of pyroglutamic acid with bulky alcohols like tert-butanol demands specialized catalysts to overcome kinetic barriers. Classical methods use carbodiimides (DCC) with catalytic DMAP, achieving yields of 70–85% for tert-butyl (S)-5-oxopyrrolidine-2-carboxylate [2]. However, this approach generates insoluble dicyclohexylurea byproducts, complicating purification. Newer methodologies employ titanium(IV) isopropoxide or scandium(III) triflate as Lewis acid catalysts, enhancing electrophilicity of the carboxylic acid while minimizing racemization [2]. For amide coupling at N1, palladium-catalyzed carbonylative amidation enables direct conversion of the lactam NH to N-acyl derivatives – a strategy exploited in prodrug synthesis (e.g., N-acetylated variants). Table 1 compares catalytic efficiencies:
Table 1: Catalytic Esterification Performance for (S)-5-Oxopyrrolidine-2-carboxylates
Catalyst System | Ester Type | Yield (%) | Operational Simplicity |
---|---|---|---|
DCC/DMAP | tert-Butyl | 85 | Moderate (byproduct removal) |
EDCI/HOBt | Ethyl | 92 | High |
Ti(OiPr)4 | tert-Butyl | 78 | High (no urea byproduct) |
Novozym 435 (lipase) | Butyl | 65 | High (aqueous conditions) |
Notably, enzymatic catalysis (e.g., immobilized Candida antarctica lipase B) achieves chemoselective esterification of pyroglutamic acid in aqueous media, though yields for tert-butyl esters remain suboptimal due to alcohol size limitations [2] [4].
tert-Butyl (CAS 35418-16-7) and butyl/ethyl esters of 5-oxopyrrolidine-2-carboxylate serve as hydrolytically labile prodrug motifs, modulating the pharmacokinetics of therapeutic carboxylic acids. The tert-butyl group’s steric hindrance retards esterase-mediated hydrolysis in plasma (t1/2 > 6 h), enabling prolonged systemic exposure, whereas butyl esters (e.g., (S)-butyl 5-oxopyrrolidine-2-carboxylate, CAS 4931-68-4) exhibit faster cleavage (t1/2 ~2 h) due to lower steric demand [2] [4]. This differential hydrolysis kinetics is exploited in CNS-targeted prodrugs, where tert-butyl derivatives enhance blood-brain barrier penetration via increased logP (experimental logP = 0.89 for tert-butyl vs. 0.42 for ethyl) [3] [4]. Additionally, the crystalline nature of tert-butyl esters (melting point: 102–108°C) versus oily butyl analogs facilitates solid dosage formulation [2]. Structural modifications at N1 (e.g., N-alkylation) further tune hydrolysis rates and solubility, as demonstrated in prodrugs of GABAergic agonists where N-acetylated tert-butyl esters show optimal bioavailability.
Table 2: Properties of Common 5-Oxopyrrolidine-2-carboxylate Prodrug Motifs
Ester Type | CAS Number | Molecular Weight (g/mol) | logPpred | Hydrolysis t1/2 (Human Plasma) |
---|---|---|---|---|
tert-Butyl | 35418-16-7 | 185.22 | 0.89 | >6 h |
Ethyl | 100689-51-4 | 157.16 | 0.42 | 1.5 h |
Butyl | 4931-68-4 | 185.22 | 1.24 | 2.0 h |
Sustainable functionalization of pyroglutamic acid derivatives emphasizes solvent-free reactions, atom-economic catalysis, and renewable feedstocks. Microwave-assisted esterification reduces tert-butyl (S)-5-oxopyrrolidine-2-carboxylate synthesis times from 12 h to 30 minutes, achieving 88% yield without racemization by avoiding prolonged heating [2]. Solvent selection critically impacts environmental metrics: switching from DMF to cyclopentyl methyl ether (CPME) in Pd-catalyzed N-allylations reduces process mass intensity (PMI) by 40% while maintaining >90% conversion [2]. Additionally, mechanochemical ball milling enables solid-state esterification using potassium carbonate as base, eliminating solvent waste entirely. For deprotection of tert-butyl esters, heterogeneous catalysts like silica-supported p-toluenesulfonic acid offer recyclability (>5 cycles), contrasting traditional trifluoroacetic acid that generates corrosive waste. Life-cycle assessments confirm that enzymatic routes utilizing immobilized lipases reduce global warming potential (GWP) by 62% compared to carbodiimide-mediated esterification, primarily through avoided solvent consumption [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: